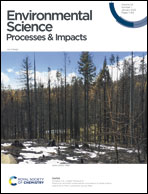Characterization of inhalation exposure to gaseous elemental mercury during artisanal gold mining and e-waste recycling through combined stationary and personal passive sampling†
Environmental Science: Processes & Impacts Pub Date: 2021-02-04 DOI: 10.1039/D0EM00494D
Abstract
While occupational inhalation exposure to gaseous elemental mercury (GEM) has decreased in many workplaces as mercury is being removed from most products and processes, it continues to be a concern for those engaged in artisanal and small-scale gold mining or in recycling mercury-containing products. Recently, stationary and personal passive air samplers based on activated carbon sorbents and radial diffusive barriers have been shown to be suitable for measuring GEM concentrations across the range relevant for chronic health effects. Here, we used a combination of stationary and personal passive samplers to characterize the inhalation exposure to GEM of individuals living and working in two Ghanaian gold mining communities and working at a Norwegian e-waste recycling facility. Exposure concentrations ranging from <7 ng m−3 to >500 μg m−3 were observed, with the higher end of the range occurring in one gold mining community. Large differences in the GEM exposure averaged over the length of a workday between individuals can be rationalized by their activity and proximity to mercury sources. In each of the three settings, the measured exposure of the highest exposed individuals exceeded the highest concentration recorded with a stationary sampler, presumably because those individuals were engaged in an activity that generated or involved GEM vapors. High day-to-day variability in exposure for those who participated on more than one day, suggests the need for sampling over multiple days for reliable exposure characterization. Overall, a combination of personal and stationary passive sampling is a cost-effective approach that cannot only provide information on exposure levels relative to regulatory thresholds, but also can identify emission hotspots and therefore guide mitigation measures.

Recommended Literature
- [1] The potential of near real-time monitoring of β-d-glucuronidase activity to establish effective warning systems in urban recreational waters†
- [2] Modulation of the fecal microbiome and metabolome by resistant dextrin ameliorates hepatic steatosis and mitochondrial abnormalities in mice†
- [3] Influence of Li2O2 morphology on oxygen reduction and evolution kinetics in Li–O2 batteries†
- [4] Chiral metal–organic frameworks constructed from four-fold helical chain SBUs for enantioselective recognition of α-hydroxy/amino acids†
- [5] Studying orthogonal self-assembled systems: phase behaviour and rheology of gelled microemulsions†
- [6] Effective photoinactivation of Gram-positive and Gram-negative bacterial strains using an HIV-1 Tat peptide–porphyrin conjugate
- [7] Colloidal Cu2−x(SySe1−y) alloy nanocrystals with controllable crystal phase: synthesis, plasmonic properties, cation exchange and electrochemical lithiation†
- [8] A novel nonacoordinate bridging selenido ligand in a tricapped trigonal- prismatic geometry. X-Ray structure of Cu11(μ9-Se)(μ3-Br)3[Se 2P(OPri)2]6
- [9] Environmental influences on quality features of Oviductus Ranae in the Changbai Mountains†
- [10] Out-of-equilibrium biomolecular interactions monitored by picosecond fluorescence in microfluidic droplets†










